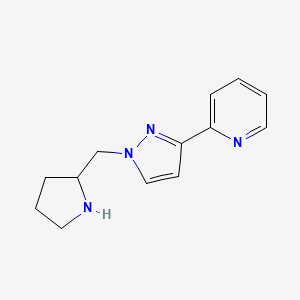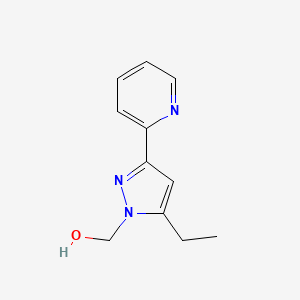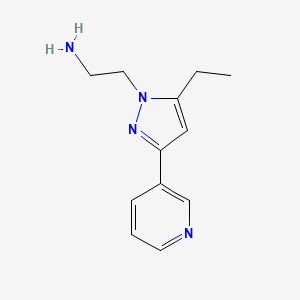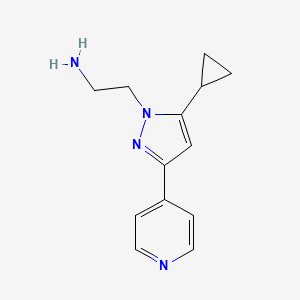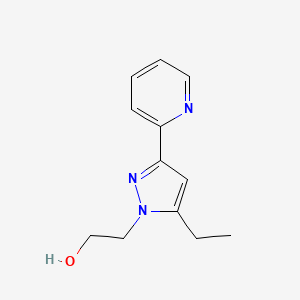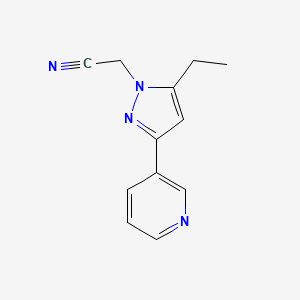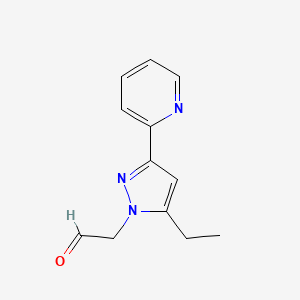
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . Pyrazoles are important in medicinal chemistry due to their presence in various pharmaceutical drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . The exact method can vary depending on the specific substituents on the pyrazole ring .Molecular Structure Analysis
The pyrazole ring is planar and aromatic. It has two nitrogen atoms in the ring, which can participate in hydrogen bonding. The presence of various substituents can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including alkylation, acylation, and halogenation, depending on the substituents present on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole derivative would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point can be influenced by the substituents on the pyrazole ring .Applications De Recherche Scientifique
Catalytic Applications
Compounds with pyrazole and pyridine moieties have been investigated for their catalytic properties. For instance, complexes derived from pyrazolyl and pyridine ligands have been active catalysts for the transfer hydrogenation of ketones, demonstrating the influence of catalyst structure and reaction conditions on transfer hydrogenation reactions (Magubane et al., 2017).
Synthesis of Heterocyclic Compounds
Research into the synthesis of pyrazolo[3,4-b]pyridines and related structures has yielded a variety of compounds with potential pharmaceutical applications. For example, ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were prepared by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate, showcasing a method for constructing pyrazolopyridine derivatives with potential for further functionalization (Maqbool et al., 2013).
Antimicrobial and Anticancer Activity
Novel pyrazole-based heterocycles have been synthesized and evaluated for their biological activities. One study synthesized new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and evaluated their antimicrobial activity against common pathogenic bacteria, indicating the potential of these compounds as antibacterial agents (Asif et al., 2021). Another study focused on pyrazolylpyridines, which were tested as anticancer agents, revealing high activity against human hepatocellular carcinoma cell lines, thus highlighting their potential as anticancer compounds (Abdallah et al., 2017).
Synthesis and Functionalization Techniques
Innovative synthetic methods have been developed to construct pyrazolo[3,4-b]pyridine derivatives and other related heterocycles, which are crucial for expanding the library of compounds for further biological and chemical property evaluation. For example, novel methods for the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions have been reported, showing efficiency in synthesizing these compounds with potential for antitumor and antimicrobial activities (El-Borai et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-10-9-12(14-15(10)7-8-16)11-5-3-4-6-13-11/h3-6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIMSLAYPFSQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



